REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9](Cl)[N:8]=[N:7][C:6]=1[Cl:12])([CH3:4])([CH3:3])[CH3:2].O.[NH2:14][NH2:15]>C(O)C>[C:1]([C:5]1[CH:10]=[C:9]([NH:14][NH2:15])[N:8]=[N:7][C:6]=1[Cl:12])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(N=NC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
24.7 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
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16 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed
|
Type
|
ADDITION
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Details
|
hydrochloric acid (5M) was added
|
Type
|
WASH
|
Details
|
the resulting mixture was washed with dichloromethane
|
Type
|
ADDITION
|
Details
|
The aqueous layer was poured onto ice and ammonium hydroxide
|
Type
|
ADDITION
|
Details
|
was added until the mixture
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichoromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(N=NC(=C1)NN)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |